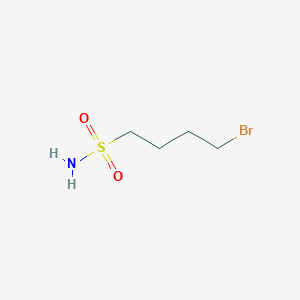
4-Bromobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutane-1-sulfonamide is an organosulfur compound with the molecular formula C4H9BrNO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a butane chain with a bromine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobutylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9BrNH2+SO2Cl2→C4H9BrSO2NH2+HCl
Another method involves the use of sodium sulfinates and amines. This method is environmentally friendly and provides good yields. The reaction is typically mediated by ammonium iodide (NH4I) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and primary or secondary amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents
Properties
CAS No. |
89212-27-1 |
|---|---|
Molecular Formula |
C4H10BrNO2S |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
4-bromobutane-1-sulfonamide |
InChI |
InChI=1S/C4H10BrNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) |
InChI Key |
WOWAHMQFXOVRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


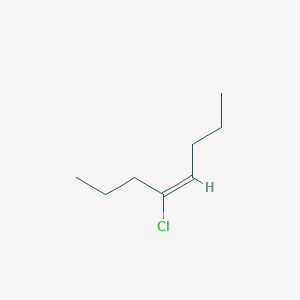
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
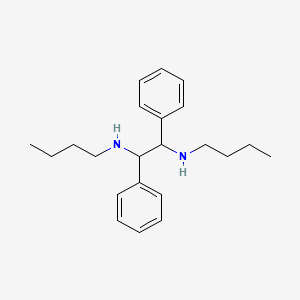
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
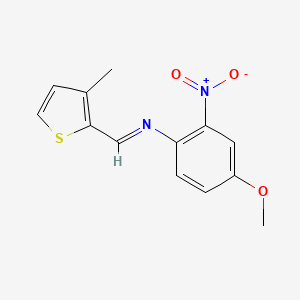
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
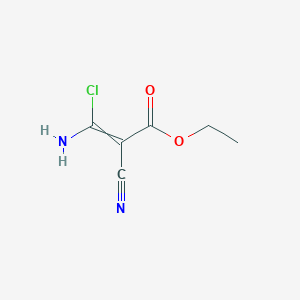
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
